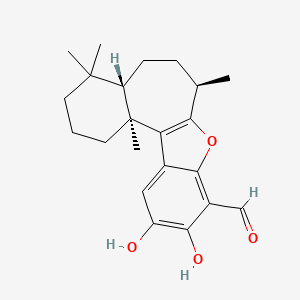
Liphagal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Liphagal is a meroterpenoid isolated from the marine sponge Aka coralliphaga and has been shown to exhibit inhibitory activity against phosphatidylinositol-3-OH kinase. It has a role as a metabolite and an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor. It is a meroterpenoid, an organic heterotetracyclic compound, a polyphenol, an aldehyde and a cyclic ether.
Applications De Recherche Scientifique
Kinase Inhibition
One of the most notable applications of liphagal is its role as a selective PI3Kα inhibitor. Preliminary studies have indicated that this compound exhibits an IC50 value of approximately 100 nM against PI3Kα, making it significantly more potent than against other isoforms such as PI3Kγ . This selectivity positions this compound as a potential candidate for developing new therapeutic agents targeting cancer and other diseases where PI3K signaling is dysregulated.
Antitumor Activity
This compound has demonstrated cytotoxic effects in various human cancer cell lines. For instance, it exhibited IC50 values of 0.58 µM against LoVo (human colon), 0.67 µM against CaCo (human colon), and 1.58 µM against MDA-468 (human breast) tumor cells . These findings suggest that this compound could be further explored for its potential in anticancer drug development.
Total Synthesis Efforts
The total synthesis of this compound has been a focus for synthetic chemists, with various strategies employed to construct its complex structure. Notable synthetic routes include:
- Biogenetically Inspired Synthesis : A biomimetic approach was utilized to achieve an overall yield of 29% through a series of transformations starting from commercially available precursors .
- Organic-Redox Driven Synthesis : Another method involved an organic redox process where alkynylquinones underwent reductive cyclization, showcasing innovative synthetic strategies that can be applied to other complex natural products .
Case Study 1: Inhibition Mechanism
A study conducted by Andersen et al. highlighted the mechanism by which this compound inhibits PI3Kα. The research utilized fluorescent polarization enzyme assays to confirm the binding affinity and specificity of this compound towards the kinase, providing insights into its potential as a therapeutic agent .
Case Study 2: Synthesis and Biological Evaluation
In another significant study, Zong et al. documented the total synthesis of this compound and evaluated its biological properties. The research emphasized the importance of synthetic accessibility to enable further biological testing and development .
Comparative Data Table
The following table summarizes key findings related to this compound's applications:
Propriétés
Formule moléculaire |
C22H28O4 |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
(2S,7S,10R)-15,16-dihydroxy-2,6,6,10-tetramethyl-12-oxatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),13,15,17-tetraene-14-carbaldehyde |
InChI |
InChI=1S/C22H28O4/c1-12-6-7-16-21(2,3)8-5-9-22(16,4)17-13-10-15(24)18(25)14(11-23)20(13)26-19(12)17/h10-12,16,24-25H,5-9H2,1-4H3/t12-,16+,22+/m1/s1 |
Clé InChI |
NVDJGYXDFMEUPO-KGFDFFDMSA-N |
SMILES |
CC1CCC2C(CCCC2(C3=C1OC4=C(C(=C(C=C34)O)O)C=O)C)(C)C |
SMILES isomérique |
C[C@@H]1CC[C@@H]2[C@](CCCC2(C)C)(C3=C1OC4=C(C(=C(C=C34)O)O)C=O)C |
SMILES canonique |
CC1CCC2C(CCCC2(C3=C1OC4=C(C(=C(C=C34)O)O)C=O)C)(C)C |
Synonymes |
liphagal |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















